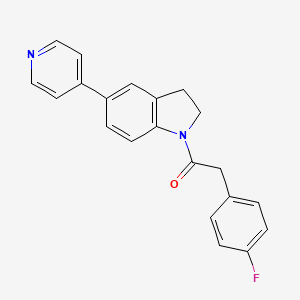

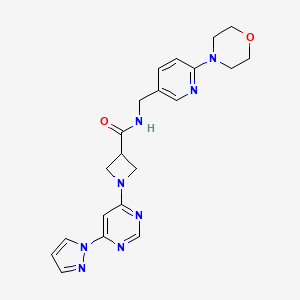

(E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Heterocyclic Compounds and Biological Significance

Triazine derivatives, including (E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one, represent a notable class of heterocyclic compounds in medicinal chemistry due to their broad spectrum of biological activities. Triazines have been synthesized and evaluated across different models, showing promising outcomes as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. This wide range of pharmacological activities positions the triazine nucleus as a significant core moiety for researchers aiming to develop future drugs (Verma, Sinha, & Bansal, 2019).

Antitumor Activities of Triazine Derivatives

The exploration of 1,2,3-triazines and their benzo- and hetero-fused derivatives up to 2016 reveals their substantial antitumor properties alongside antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory activities. The simplicity of synthesis combined with significant efficacy highlights the potential of these molecules as scaffolds for antitumor compound development (Cascioferro et al., 2017).

Synthetic Phenolic Antioxidants and Toxicity

Recent studies on synthetic phenolic antioxidants (SPAs), including those related to triazine derivatives, have focused on their environmental occurrence, human exposure, and toxicity. SPAs like BHT and DBP have been detected in various environmental matrices and human samples. Research suggests that some SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, or carcinogenic potential. Future studies are encouraged to investigate SPAs' contamination, environmental behaviors, and toxicity effects, especially on infants, aiming for the development of SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Eco-friendly Synthesis and Importance

The eco-friendly synthesis of 1,2,4-triazine derivatives, including the compound of interest, demonstrates the environmental and sustainable approach to producing these compounds. The historical and ongoing research into 1,2,4-triazines underlines their significance due to various structural modifications that lead to diverse biological activities. The engagement in the eco-friendly synthesis of these derivatives aligns with green chemistry principles, emphasizing the importance of developing sustainable and environmentally benign methods in pharmaceutical research (Rani & Kumari, 2020).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form 2-(4-(benzyloxy)benzylidene)hydrazine. This intermediate is then reacted with tert-butyl isocyanate to form the desired product.", "Starting Materials": [ "4-(benzyloxy)benzaldehyde", "hydrazine hydrate", "tert-butyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form 2-(4-(benzyloxy)benzylidene)hydrazine.", "Step 2: Reaction of 2-(4-(benzyloxy)benzylidene)hydrazine with tert-butyl isocyanate to form (E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one." ] } | |

CAS番号 |

538336-27-5 |

分子式 |

C21H23N5O2 |

分子量 |

377.448 |

IUPAC名 |

6-tert-butyl-3-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C21H23N5O2/c1-21(2,3)18-19(27)23-20(26-24-18)25-22-13-15-9-11-17(12-10-15)28-14-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H2,23,25,26,27)/b22-13+ |

InChIキー |

MVTBZJJWECNJCV-LPYMAVHISA-N |

SMILES |

CC(C)(C)C1=NN=C(NC1=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-hydroxypyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2625310.png)

![N-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-sulfonamide](/img/structure/B2625312.png)

![N4-(4-chlorophenyl)-N6-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2625314.png)

![N-(1-cyanocycloheptyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2625316.png)

![5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B2625317.png)

![3-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-3-ol dihydrochloride](/img/structure/B2625328.png)